molecular formula C4H9O8P B12901679 (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate

(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate

Cat. No.: B12901679
M. Wt: 216.08 g/mol
InChI Key: VRFAWQKWVNQYPE-YCAKELIYSA-N
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Description

(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of tetrahydrofuran, a five-membered ring compound containing oxygen. This compound is characterized by the presence of three hydroxyl groups and a dihydrogen phosphate group, making it highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate typically involves the phosphorylation of a suitable tetrahydrofuran derivative. One common method involves the reaction of tetrahydrofuran-2,3,4,5-tetrol with phosphoric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various tetrahydrofuran derivatives with modified functional groups, which can be further utilized in different chemical and industrial applications.

Scientific Research Applications

(2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is involved in various biochemical pathways and can be used to study enzyme mechanisms and metabolic processes.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The hydroxyl and phosphate groups enable the compound to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl monohydrogen phosphate
  • (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl phosphate

Uniqueness

Compared to its similar compounds, (2S,3R,4S,5S)-3,4,5-Trihydroxytetrahydrofuran-2-yl dihydrogen phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C4H9O8P

Molecular Weight

216.08 g/mol

IUPAC Name

[(2S,3R,4S,5S)-3,4,5-trihydroxyoxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C4H9O8P/c5-1-2(6)4(11-3(1)7)12-13(8,9)10/h1-7H,(H2,8,9,10)/t1-,2+,3-,4-/m0/s1

InChI Key

VRFAWQKWVNQYPE-YCAKELIYSA-N

Isomeric SMILES

[C@@H]1([C@H]([C@@H](O[C@@H]1O)OP(=O)(O)O)O)O

Canonical SMILES

C1(C(C(OC1O)OP(=O)(O)O)O)O

Origin of Product

United States

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